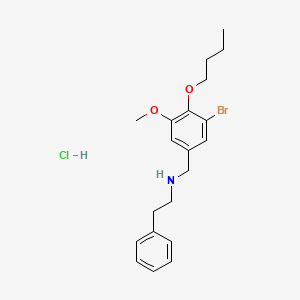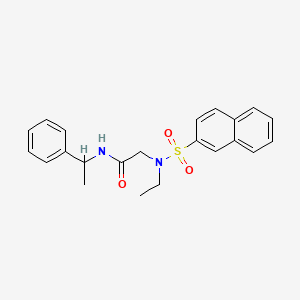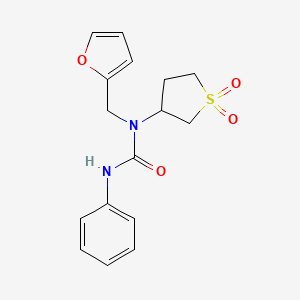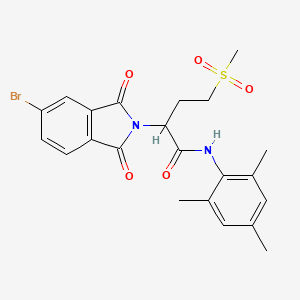![molecular formula C23H23FN2O3S B4232289 N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-isopropylphenyl)-N~2~-phenylglycinamide](/img/structure/B4232289.png)
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-isopropylphenyl)-N~2~-phenylglycinamide
描述
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-isopropylphenyl)-N~2~-phenylglycinamide, commonly known as FSPTI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylurea compounds and has been shown to have significant effects on various physiological and biochemical processes in the body.
作用机制
FSPTI exerts its effects by binding to specific targets in the body, including enzymes and receptors. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and survival, including mTOR, AKT, and ERK. FSPTI has also been shown to modulate insulin signaling pathways by inhibiting the activity of the insulin receptor substrate-1 (IRS-1) protein. Additionally, FSPTI has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB signaling pathways.
Biochemical and Physiological Effects:
FSPTI has been shown to have significant effects on various physiological and biochemical processes in the body. In cancer research, FSPTI has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and prevent metastasis (the spread of cancer cells to other parts of the body). In diabetes research, FSPTI has been shown to improve glucose homeostasis and insulin sensitivity by increasing glucose uptake in muscle cells and reducing hepatic glucose production. In inflammation research, FSPTI has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
One of the main advantages of FSPTI is its specificity for certain targets in the body, which makes it a valuable tool for studying specific signaling pathways. Additionally, FSPTI has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for drug development. However, one limitation of FSPTI is its relatively low potency compared to other inhibitors, which may limit its effectiveness in certain experiments.
未来方向
There are several future directions for research on FSPTI, including:
1. Investigating the potential therapeutic applications of FSPTI in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
2. Developing more potent derivatives of FSPTI that can be used in clinical trials.
3. Studying the effects of FSPTI on different cell types and tissues to better understand its mechanism of action.
4. Investigating the potential synergistic effects of FSPTI with other drugs or therapies.
5. Developing new methods for delivering FSPTI to specific tissues or organs in the body.
Conclusion:
FSPTI is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It exerts its effects by binding to specific targets in the body and has been shown to have significant effects on various physiological and biochemical processes. While there are some limitations to its use in lab experiments, FSPTI remains a promising candidate for drug development and further research.
科学研究应用
FSPTI has been widely studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, FSPTI has been shown to inhibit the growth and metastasis of cancer cells by targeting specific signaling pathways. In diabetes research, FSPTI has been shown to improve glucose homeostasis and insulin sensitivity by modulating insulin signaling pathways. In inflammation research, FSPTI has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonylanilino)-N-(2-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3S/c1-17(2)21-10-6-7-11-22(21)25-23(27)16-26(19-8-4-3-5-9-19)30(28,29)20-14-12-18(24)13-15-20/h3-15,17H,16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJALPSANQCUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4232209.png)
![2-{[N-[(4-ethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4232212.png)

![N-benzyl-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B4232225.png)
![6-chloro-7-methoxy-4-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-chromen-2-one](/img/structure/B4232247.png)
![methyl 4-({[3-isobutyl-1-(4-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4232253.png)

![3-hydroxy-7-methyl-4-(4-methylphenyl)-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B4232265.png)
![methyl 2-[(N-ethyl-N-phenylglycyl)amino]benzoate](/img/structure/B4232269.png)


![3-(4-chlorophenyl)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B4232300.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4232301.png)
![N~1~-(4-fluorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4232309.png)
